4-(Cyclobutylmethoxy)pyrimidine-2-carboxylic acid
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Overview
Description
4-(Cyclobutylmethoxy)pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21388 g/mol . This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)pyrimidine-2-carboxylic acid typically involves the reaction of a pyrimidine derivative with a cyclobutylmethoxy group. The specific synthetic route and reaction conditions can vary, but a common method involves the use of cyclobutylmethanol and a pyrimidine-2-carboxylic acid derivative under acidic or basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethoxy)pyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(Cyclobutylmethoxy)pyrimidine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethoxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(Cyclobutylmethoxy)pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
4-(Cyclopropylmethoxy)pyrimidine-2-carboxylic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
4-(Cyclohexylmethoxy)pyrimidine-2-carboxylic acid: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
4-(Cyclopentylmethoxy)pyrimidine-2-carboxylic acid: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific cyclobutylmethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(cyclobutylmethoxy)pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)9-11-5-4-8(12-9)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIDUXZQYIJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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